LpxC-IN-10

Description

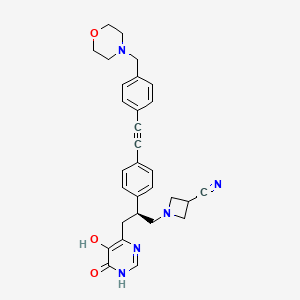

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H31N5O3 |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

1-[(2S)-3-(5-hydroxy-6-oxo-1H-pyrimidin-4-yl)-2-[4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]phenyl]propyl]azetidine-3-carbonitrile |

InChI |

InChI=1S/C30H31N5O3/c31-16-25-18-35(19-25)20-27(15-28-29(36)30(37)33-21-32-28)26-9-7-23(8-10-26)2-1-22-3-5-24(6-4-22)17-34-11-13-38-14-12-34/h3-10,21,25,27,36H,11-15,17-20H2,(H,32,33,37)/t27-/m1/s1 |

InChI Key |

RVSQDMFHNYKDPF-HHHXNRCGSA-N |

Isomeric SMILES |

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[C@H](CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of LpxC in Gram-Negative Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the era of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic targets within pathogenic bacteria. Among the most promising of these is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This essential enzyme plays an indispensable role in the survival of nearly all Gram-negative bacteria, positioning it as a critical target for the development of new classes of antibiotics. This technical guide provides an in-depth exploration of the function of LpxC, its biochemical properties, and its validation as a drug target, intended for researchers, scientists, and professionals in the field of drug development.

The Enzymatic Function and Essentiality of LpxC

LpxC is a zinc-dependent metalloamidase that catalyzes the first committed and irreversible step in the biosynthesis of lipid A.[1][2][3] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is crucial for maintaining the structural integrity of the cell and protecting it from the external environment.[3][4] The enzymatic reaction catalyzed by LpxC involves the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to produce UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[5]

The essentiality of LpxC for the viability of Gram-negative bacteria has been unequivocally demonstrated through genetic studies.[6][7] The construction of conditional lethal mutants, where the expression of the lpxC gene is placed under the control of an inducible promoter, has shown that the depletion of LpxC leads to bacterial cell death.[6][7] This lethal phenotype underscores the critical role of the lipid A biosynthetic pathway and validates LpxC as a compelling target for antibacterial drug discovery.

LpxC as a Therapeutic Target

The essential nature of LpxC, combined with its high degree of conservation across a wide range of pathogenic Gram-negative bacteria and the absence of a homologous enzyme in mammals, makes it an ideal target for the development of novel antibiotics.[2][8] Inhibition of LpxC disrupts the synthesis of lipid A, leading to a cascade of detrimental effects on the bacterial cell, including the loss of outer membrane integrity, increased susceptibility to other antibiotics, and ultimately, cell death.[1][9]

A significant body of research has been dedicated to the discovery and development of LpxC inhibitors. These efforts have yielded several classes of potent inhibitors, many of which exhibit promising antibacterial activity against clinically relevant Gram-negative pathogens.

Quantitative Data on LpxC Kinetics and Inhibition

A comprehensive understanding of the enzymatic properties of LpxC and its interaction with inhibitors is crucial for rational drug design. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of LpxC from Various Gram-Negative Bacteria

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | 4.7 | Not Reported | Not Reported | [6] |

| Pseudomonas aeruginosa | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine | 4.7 | Not Reported | Not Reported | [6] |

Table 2: Inhibitory Activity of Selected LpxC Inhibitors

| Inhibitor | Target LpxC | IC50 (nM) | Ki (nM) | Reference |

| L-161,240 | E. coli | 26 | 50 | [3][10] |

| BB-78485 | E. coli | 160 | 20 | [3][9] |

| CHIR-090 | E. coli | Not Reported | 4.0 | [6] |

| LPC-233 | E. coli | Not Reported | 0.22 (KI), 0.0089 (KI*) | [11] |

| LpxC-3 | K. pneumoniae | ~10-fold higher than LpxC-4 | Not Reported | [9] |

| LpxC-4 | K. pneumoniae | Not Reported | Not Reported | [9] |

KI represents the inhibition constant for the initial encounter complex, while KI** denotes the inhibition constant for the more stable, high-affinity complex for slow-binding inhibitors.

Table 3: Minimum Inhibitory Concentrations (MICs) of LpxC Inhibitors against Gram-Negative Pathogens

| Inhibitor | E. coli (µg/mL) | P. aeruginosa (µg/mL) | K. pneumoniae (µg/mL) | A. baumannii (µg/mL) | Reference |

| L-161,240 | 1 | >50 | Not Reported | Not Reported | [4] |

| BB-78485 | 1 | >32 | Not Reported | Not Reported | [9] |

| CHIR-090 | 0.2 | 4-fold higher than LpxC-4 | Not Reported | Not Reported | [3][9] |

| LpxC-4 | Not Reported | Not Reported | 1 (MIC90) | >32 | [9] |

| LPC-233 | 0.064 (MIC50), 0.125 (MIC90) | 0.50 | 0.010 | Not Reported | [11] |

| Compound 15 | 0.063 | 0.5 | Not Reported | Not Reported | [12] |

| LPC-058 | Not Reported | Not Reported | Not Reported | Not Reported | [7] |

| LPC-069 | Effective | Effective | Not Reported | Effective | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of LpxC.

Purification of Recombinant LpxC Protein

Objective: To obtain highly pure and active LpxC protein for enzymatic assays and structural studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring an LpxC expression vector (e.g., pET vector with a His-tag).

-

Luria-Bertani (LB) medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.0, 50 mM NaCl, 0.5 mM zinc sulfate).[1]

-

SDS-PAGE reagents.

Procedure:

-

Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or using a French press on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged LpxC protein with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and supplement with zinc.

-

Assess the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[1]

LpxC Fluorescence-Based Enzymatic Assay

Objective: To measure the enzymatic activity of LpxC and to screen for inhibitors.

Materials:

-

Purified LpxC enzyme.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100).

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

o-phthaldialdehyde (OPA) reagent.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer and the LpxC substrate at a concentration close to its Km.

-

To screen for inhibitors, add the test compounds (typically dissolved in DMSO) to the wells. Include a DMSO-only control.

-

Initiate the enzymatic reaction by adding purified LpxC enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution that denatures the enzyme (e.g., 0.1 M NaOH).

-

Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent adduct.

-

Incubate the plate in the dark at room temperature for a short period to allow the fluorescent signal to develop.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 455 nm emission).

-

Calculate the percent inhibition for each compound relative to the DMSO control.

Construction of an Arabinose-Inducible lpxC Conditional Lethal Mutant

Objective: To demonstrate the essentiality of LpxC for bacterial growth.

Materials:

-

Wild-type Gram-negative bacterial strain (e.g., E. coli).

-

Arabinose-inducible expression vector (e.g., pBAD).

-

Lambda Red recombineering system.

-

Antibiotic resistance cassettes.

-

Primers for amplifying the lpxC gene and flanking regions.

-

LB agar plates with and without arabinose and appropriate antibiotics.

Procedure:

-

Clone lpxC into an arabinose-inducible vector:

-

Amplify the lpxC gene from the bacterial genome using PCR.

-

Clone the amplified lpxC gene into the pBAD vector under the control of the arabinose-inducible PBAD promoter.

-

Transform the resulting plasmid (pBAD-lpxC) into the wild-type bacterial strain.

-

-

Inactivate the chromosomal lpxC gene:

-

Use Lambda Red recombineering to replace the native lpxC gene on the chromosome with an antibiotic resistance cassette.

-

Design primers with homology to the regions flanking the lpxC gene and sequences for amplifying the resistance cassette.

-

Electroporate the PCR product containing the resistance cassette into the bacterial strain harboring the pBAD-lpxC plasmid and the Lambda Red expression plasmid.

-

Select for transformants on LB agar plates containing the appropriate antibiotic for the resistance cassette and arabinose to induce the expression of LpxC from the plasmid.

-

-

Confirm the conditional lethal phenotype:

-

Streak the confirmed mutant colonies on two types of LB agar plates: one containing arabinose and the appropriate antibiotic, and another with the antibiotic but without arabinose.

-

The conditional lethal mutant will only be able to grow on the plate containing arabinose, demonstrating that the expression of LpxC is essential for its viability.

-

Visualizations

The following diagrams illustrate the central role of LpxC in the lipid A biosynthetic pathway and a typical workflow for screening LpxC inhibitors.

Caption: The Lipid A Biosynthetic Pathway in Gram-Negative Bacteria.

Caption: A Typical Workflow for High-Throughput Screening of LpxC Inhibitors.

Conclusion

LpxC stands as a validated and highly promising target for the development of novel antibiotics against Gram-negative bacteria. Its essential role in the biosynthesis of lipid A, a critical component of the bacterial outer membrane, makes it an Achilles' heel for these often multi-drug resistant pathogens. The wealth of structural and biochemical data available for LpxC, coupled with the identification of potent inhibitors, provides a solid foundation for the continued development of LpxC-targeting drugs. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of antibacterial drug discovery.

References

- 1. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LpxK Is Essential for Growth of Acinetobacter baumannii ATCC 19606: Relationship to Toxic Accumulation of Lipid A Pathway Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screen for Inhibitors of Klebsiella pneumoniae Virulence Using a Tetrahymena pyriformis Co-Culture Surrogate Host Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms Decreasing In Vitro Susceptibility to the LpxC Inhibitor CHIR-090 in the Gram-Negative Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nrel.colostate.edu [nrel.colostate.edu]

- 12. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

LpxC-IN-10: A Technical Guide to a Selective Inhibitor of Lipid A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LpxC-IN-10 is a selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical component in the lipid A biosynthesis pathway of Gram-negative bacteria. This pathway is essential for the formation of the outer membrane, making LpxC an attractive target for the development of novel antibiotics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available in vitro activity, and detailed experimental protocols for the evaluation of similar LpxC inhibitors. Due to the limited publicly available data for this compound, this guide supplements specific information with data from well-characterized LpxC inhibitors and general methodologies to provide a thorough understanding of this class of compounds.

Introduction to LpxC and Lipid A Biosynthesis

The outer membrane of Gram-negative bacteria is a formidable barrier, contributing to intrinsic resistance to many antibiotics. A key component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, playing a crucial role in membrane integrity and bacterial viability.[1] The biosynthesis of lipid A is a multi-step enzymatic process known as the Raetz pathway.[2]

The enzyme LpxC, a zinc-dependent deacetylase, catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[3][4] Inhibition of LpxC disrupts the entire lipid A synthesis, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death.[3] The essentiality and high conservation of LpxC across a broad range of Gram-negative pathogens, coupled with the absence of a homologous enzyme in mammals, make it an ideal target for novel antibacterial agents.[3]

This compound: A Selective Inhibitor

This compound is a small molecule inhibitor designed to selectively target the LpxC enzyme. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₁N₅O₃ | [5] |

| Molecular Weight | 509.6 g/mol | [5] |

In Vitro Activity

Limited data is available for this compound. The reported Minimum Inhibitory Concentration (MIC) against key Gram-negative pathogens is presented below. For a broader perspective, a comparative summary of MIC values for other well-characterized LpxC inhibitors is also included.

| Organism | This compound MIC (µg/mL) | Reference |

| Escherichia coli | 0.5 | [5] |

| Klebsiella pneumoniae | 0.5 | [5] |

Comparative In Vitro Activity of Other LpxC Inhibitors

| Inhibitor | Organism | IC₅₀ (nM) | MIC (µg/mL) | Reference |

| BB-78485 | E. coli LpxC | 160 ± 70 | - | [6] |

| LPC-233 | E. coli LpxC | Kᵢ = 0.22 ± 0.06 | - | [7] |

| LpxC-IN-5 | LpxC | 20 | E. coli ATCC25922: 16, P. aeruginosa ATCC27853: 4, K. pneumoniae ATCC13883: 64 | [8] |

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the key steps in the lipid A biosynthesis pathway, highlighting the role of LpxC.

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.

Experimental Workflow for LpxC Inhibitor Evaluation

The following diagram outlines a general workflow for the preclinical evaluation of a novel LpxC inhibitor.

References

- 1. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Synthesis of Novel LpxC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With conventional antibiotic pipelines dwindling, there is an urgent need for novel therapeutic agents that act on unexploited bacterial targets. One of the most promising of these targets is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC. This essential enzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is a critical component of the Gram-negative outer membrane.[1][2][3][4] The absence of a homologous enzyme in mammals makes LpxC an ideal target for selective antibacterial therapy.[2][5]

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel LpxC inhibitors, presenting key data, experimental methodologies, and the underlying biochemical pathways.

The Role of LpxC in Lipid A Biosynthesis

The integrity of the outer membrane is paramount for the survival of most Gram-negative bacteria, serving as a protective barrier against environmental threats, including antibiotics.[1][6] Lipopolysaccharide (LPS) is the major component of this membrane's outer leaflet. The biosynthesis of its lipid A anchor is a multi-step enzymatic process, with LpxC performing the second and first committed step: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5][7] Inhibition of LpxC halts the entire pathway, disrupting the assembly of the outer membrane, leading to increased membrane permeability and ultimately, bacterial cell death.[1][8]

Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the critical role of LpxC.

Mechanism of LpxC Inhibition

LpxC is a zinc-dependent metalloenzyme.[2][5][9] The catalytic mechanism involves a zinc ion in the active site that activates a water molecule, which then attacks the acetyl group of the substrate.[9] Consequently, the most potent LpxC inhibitors are designed to chelate this catalytic zinc ion.[10]

These inhibitors generally possess a common pharmacophore:

-

Zinc-Binding Group (ZBG): A functional group that coordinates with the active site zinc ion. Hydroxamate moieties (-CONHOH) are the most common and potent ZBGs, but concerns about their potential for off-target effects have driven the development of non-hydroxamate alternatives like imidazoles and glycine-based chelators.[2][10]

-

Linker Region: Connects the ZBG to the hydrophobic tail.

-

Hydrophobic Tail: A linear, rigid lipophilic group that occupies a hydrophobic tunnel in the enzyme, mimicking the myristoyl acyl chain of the natural substrate.[11]

Caption: Logical diagram of a hydroxamate inhibitor binding to the LpxC active site.

Discovery and Optimization Workflow

The discovery of novel LpxC inhibitors follows a structured drug development pipeline, beginning with initial hit identification and progressing through lead optimization to preclinical evaluation.

Caption: A typical workflow for the discovery and optimization of novel LpxC inhibitors.

A scaffold-hopping approach on known inhibitor families is often employed to identify novel chemical series with potent antibacterial activities.[12] Structure-guided design, using co-crystal structures of inhibitors bound to LpxC, is instrumental in the hit-to-lead optimization phase.[10][12]

Key Chemical Classes and Performance Data

Numerous small-molecule LpxC inhibitors have been developed, primarily categorized as hydroxamates and non-hydroxamates.

Hydroxamate Inhibitors

This class is characterized by a hydroxamic acid zinc-binding group and includes some of the most potent inhibitors discovered to date.

-

CHIR-090: A benchmark, two-step, slow, tight-binding inhibitor with sub-nanomolar affinity for LpxC enzymes from E. coli and P. aeruginosa.[9]

-

ACHN-975: The first LpxC inhibitor to enter Phase I clinical trials, though its development was discontinued due to safety concerns.[2][5]

-

LPC-233: A picomolar inhibitor with broad-spectrum activity and a clean in vivo safety profile.[13]

Non-Hydroxamate Inhibitors

Developed to mitigate potential toxicity associated with the hydroxamate group, these compounds utilize alternative zinc-binding moieties.

-

TP0586532: A 2-(1-S-hydroxyethyl) imidazole-based inhibitor with potent activity against carbapenem-resistant K. pneumoniae.[2]

-

Fragment-Derived Series: Compounds using glycine or imidazole moieties to chelate zinc have shown low nanomolar inhibition of LpxC and MIC values against P. aeruginosa as low as 4 μg/mL.[10]

Quantitative Data Summary

The following tables summarize the in vitro potency and antibacterial activity of selected novel LpxC inhibitors against key Gram-negative pathogens.

Table 1: Enzymatic Inhibition of LpxC

| Compound | Chemical Class | Target Organism | IC₅₀ (nM) | Kᵢ (nM) | Citation(s) |

| L-161,240 | Hydroxamate | E. coli | - | 50 | [9] |

| BB-78485 | Hydroxamate | E. coli | 160 | - | [4][7] |

| CHIR-090 | Hydroxamate | P. aeruginosa | - | <1 | [9] |

| Compound 10 | Alkylsulfone Hydroxamate | P. aeruginosa | 3.6 | - | [2][5] |

| LPC-233 | Hydroxamate | E. coli | - | 0.22 (Kᵢ), 0.0089 (Kᵢ*) | [13] |

| (S)-13h | Benzyloxyacetohydroxamic acid | P. aeruginosa | - | <10 | [14] |

| TP0586532 | 2-(1-S-hydroxyethyl) imidazole | - | Low nanomolar | - | [2] |

Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions.

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Citation(s) |

| BB-78485 | 1 | >32 | 2-4 | [4] |

| CHIR-090 | 0.03 | - | - | [5] |

| Compound 11 | Broad-spectrum | Broad-spectrum | Broad-spectrum | [5] |

| Compound 15 | 0.063 | 0.5 | - | [5] |

| Compound 33 | 1-4 | - | - | [2][5] |

| 23j | 0.016 | - | 0.063 | [11] |

| 2-(1S-hydroxyethyl)-imidazole deriv. | - | 4 | - | [10] |

Detailed Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a common homogeneous fluorometric assay to determine the IC₅₀ of potential inhibitors.

-

Principle: The assay measures the formation of the deacetylated product, UDP-3-O-[(R)-3-hydroxymyristoyl]glucosamine, which has a free amine that can be derivatized to produce a fluorescent signal.

-

Reagents & Materials:

-

Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa).

-

Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 0.02% Brij 35.

-

Test compounds dissolved in DMSO.

-

Stopping Solution: 0.625 M NaOH.

-

Neutralization Solution: 0.625 M Acetic Acid.

-

Detection Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in a borate buffer.

-

384-well microplates.

-

Plate reader capable of fluorescence measurement (Ex: 340 nm, Em: 460 nm).

-

-

Procedure:

-

Add 2 µL of test compound dilutions (in DMSO) to the wells of a microplate.

-

Add 50 µL of the substrate solution prepared in assay buffer to each well. A typical final concentration is 25 µM.[7]

-

Initiate the reaction by adding 50 µL of purified LpxC enzyme (e.g., 10-15 nM final concentration) in assay buffer.

-

Incubate the plate at 37°C for 30 minutes.[14]

-

Stop the reaction by adding 40 µL of NaOH solution. Incubate for 10 minutes to hydrolyze the 3-O-acyl ester.[7]

-

Neutralize the reaction by adding 40 µL of acetic acid.[7][14]

-

Add 120 µL of the OPA detection reagent to each well to convert the product into a fluorescing isoindole.[14]

-

Measure fluorescence at 340 nm excitation and 460 nm emission.[7]

-

Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by plotting inhibition versus log-concentration of the inhibitor.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol follows the standard method for determining the Minimum Inhibitory Concentration (MIC).

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Reagents & Materials:

-

Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

-

Mueller-Hinton Broth (MHB).

-

Test compounds serially diluted.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

-

-

Procedure:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add the test compound to the first well and perform 2-fold serial dilutions across the plate.

-

Prepare a bacterial inoculum from an overnight culture, diluted to match a 0.5 McFarland turbidity standard, and then further diluted to achieve the final target concentration.

-

Inoculate each well with 50 µL of the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.

-

Visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[7]

-

In Vivo Efficacy Model (Murine Sepsis Model)

This protocol outlines a general procedure to assess the in vivo efficacy of an LpxC inhibitor.

-

Principle: A lethal dose of bacteria is administered to mice, and the ability of the test compound to prevent mortality is measured.

-

Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).[13][15]

-

Infection: Infect mice intraperitoneally (i.p.) with a lethal dose of a Gram-negative pathogen (e.g., A. baumannii or E. coli). The bacterial dose should be predetermined to cause mortality in untreated animals within 24-48 hours.

-

Treatment: Administer the LpxC inhibitor at various doses via a relevant route (e.g., intraperitoneal, intravenous, or oral) at specific time points post-infection (e.g., 1 and 6 hours).[15] Include vehicle control and positive control (e.g., ciprofloxacin) groups.

-

Monitoring: Monitor the animals for signs of morbidity and mortality for a period of 5-7 days.

-

Endpoint: The primary endpoint is survival. Efficacy is often expressed as the effective dose that protects 50% of the animals (ED₅₀).[15]

-

Synthesis of Novel LpxC Inhibitors

The synthesis of LpxC inhibitors is highly dependent on the target chemical scaffold. Below is a generalized, conceptual overview of a synthetic route for a hydroxamate-based inhibitor.

-

Core Scaffold Synthesis: The synthesis often begins with building the central part of the molecule that will link the hydrophobic tail to the eventual hydroxamate group. This can involve multi-step organic chemistry, including coupling reactions (e.g., Suzuki, Sonogashira) to install aryl or other complex groups. For chiral inhibitors, asymmetric synthesis or chiral resolution is employed early to establish the correct stereochemistry.

-

Installation of the Hydrophobic Tail: The lipophilic tail is attached to the core scaffold, often via ether or amide bond formation.

-

Hydroxamate Formation: The final step is typically the formation of the hydroxamic acid. This is commonly achieved by coupling a carboxylic acid precursor with hydroxylamine or a protected form like O-benzylhydroxylamine, followed by a deprotection step (e.g., hydrogenolysis to remove the benzyl group). The Staudinger–Vilarrasa reaction is another modern method used for creating amide linkers in these structures.[14]

The development of novel series, such as isoindolin-1-ones and pyrrolo-imidazolones, requires unique synthetic routes tailored to the construction of these specific heterocyclic systems.[12]

Conclusion and Future Directions

LpxC remains a highly validated and promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. Significant progress has been made in discovering potent inhibitors from diverse chemical classes, particularly those with hydroxamate and novel non-hydroxamate zinc-binding groups. The primary challenges moving forward include overcoming potential off-target toxicity, managing the emergence of resistance (often via efflux pump upregulation), and optimizing the pharmacokinetic properties of lead compounds to ensure efficacy and safety in clinical settings.[2][3] The continued application of structure-based drug design, coupled with innovative synthetic chemistry, will be crucial in advancing the next generation of LpxC inhibitors into the clinic.

References

- 1. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Inhibitors of LpxC Displaying Potent in Vitro Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Duke University develops prodrugs of LpxC inhibitors | BioWorld [bioworld.com]

An In-depth Technical Guide to the Structure-Activity Relationship of LpxC-IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The novel, essential, and highly conserved enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) has emerged as a promising target for the development of new antibacterial agents. LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) that is crucial for the integrity of the outer membrane of most Gram-negative bacteria. LpxC-IN-10 is a potent and selective inhibitor of this enzyme, demonstrating significant promise in the fight against these challenging pathogens. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its biochemical activity, cellular potency, and the molecular interactions that govern its inhibitory function.

Core Compound Profile: this compound

This compound, also referred to as "Compound A" in associated patents, is a non-hydroxamate inhibitor of LpxC. Its chemical structure is (S)-1-(3-(5-hydroxy-6-oxo-1,6-dihydropyrimidin-4-yl)-2-(4-((4-(morpholinomethyl)phenyl)ethynyl)phenyl)propyl)azetidine-3-carbonitrile. This compound exhibits potent antibacterial activity against key Gram-negative pathogens.

| Property | Value |

| Molecular Formula | C₃₀H₃₁N₅O₃ |

| Molecular Weight | 509.6 g/mol |

| CAS Number | 2413574-64-6 |

| Appearance | Solid |

Biological Activity of this compound

This compound is a highly effective inhibitor of LpxC and demonstrates potent whole-cell activity against clinically relevant Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy.

| Organism | MIC (µg/mL) |

| Escherichia coli | < 1[1] |

| Klebsiella pneumoniae | < 1[1] |

Structure-Activity Relationship (SAR) Analysis

While a detailed SAR table for a series of direct analogs of this compound is not yet publicly available in the scientific literature, analysis of the core structure and comparison with other classes of LpxC inhibitors allows for the elucidation of key structural features that contribute to its potent activity. The general pharmacophore model for LpxC inhibitors includes a metal-binding group, a central scaffold, and a hydrophobic tail that occupies a hydrophobic tunnel in the enzyme.

1. The Zinc-Binding Group (ZBG): Unlike many traditional LpxC inhibitors that utilize a hydroxamic acid moiety to chelate the catalytic zinc ion, this compound possesses a dihydroxypyrimidinone core. This non-hydroxamate ZBG is a critical feature, potentially mitigating the off-target effects and poor pharmacokinetic properties sometimes associated with hydroxamates. The dihydroxypyrimidine moiety is presumed to coordinate with the active site zinc ion, mimicking the transition state of the natural substrate.

2. The Hydrophobic Tail: The diphenylacetylene portion of this compound serves as a rigid, linear hydrophobic tail. This structural element is designed to fit into the hydrophobic tunnel of the LpxC enzyme, a pocket that normally accommodates the acyl chain of the UDP-GlcNAc substrate. The length and rigidity of this tail are crucial for potent inhibition. The terminal morpholinomethylphenyl group likely provides additional interactions within the binding pocket and can influence the physicochemical properties of the molecule, such as solubility.

3. The Central Scaffold and Linker: The chiral propyl-azetidine-carbonitrile linker connects the zinc-binding pyrimidinone core to the hydrophobic tail. The stereochemistry at the benzylic position is critical for optimal orientation of the inhibitor within the active site. The azetidine ring introduces a degree of conformational constraint, while the carbonitrile group may be involved in additional interactions or serve to modulate the electronic properties of the molecule.

Signaling Pathway and Experimental Workflows

To understand the context of LpxC inhibition, it is essential to visualize its place in the lipid A biosynthesis pathway and the general workflow for evaluating inhibitors.

Caption: The Lipid A Biosynthesis Pathway in Gram-Negative Bacteria.

Caption: General Experimental Workflow for LpxC Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of LpxC inhibitors. Below are generalized methodologies for key experiments.

LpxC Enzymatic Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of LpxC by detecting the free amine product of the deacetylation reaction.

-

Reagents and Materials:

-

Purified LpxC enzyme

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound or other inhibitors dissolved in DMSO

-

Fluorescamine solution

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, substrate, and the inhibitor solution (or DMSO for control).

-

Initiate the reaction by adding the purified LpxC enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable quenching agent.

-

Add the fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

-

Measure the fluorescence intensity (e.g., excitation at 390 nm, emission at 475 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

-

Reagents and Materials:

-

Bacterial strains (E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound or other inhibitors

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well of the microplate containing the diluted inhibitor. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor in which there is no visible bacterial growth.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antibiotics against Gram-negative bacteria. Its potent, non-hydroxamate-based inhibition of LpxC provides a promising scaffold for further optimization. The key structural features, including the dihydroxypyrimidinone zinc-binding group and the rigid hydrophobic tail, are crucial for its high affinity and cellular activity.

Future research should focus on:

-

Detailed SAR studies: Synthesizing and testing a series of analogs to further refine the pharmacophore and optimize properties such as spectrum of activity, metabolic stability, and oral bioavailability.

-

Structural biology: Obtaining a co-crystal structure of this compound bound to the LpxC enzyme to visualize the precise binding mode and guide further structure-based drug design.

-

In vivo efficacy and safety: Comprehensive evaluation in animal models of infection to assess its therapeutic potential and safety profile.

The continued exploration of LpxC inhibitors like this compound holds the potential to deliver a new class of antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

An In-depth Technical Guide to the LpxC Enzyme: Structure, Active Site, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine-3'-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1][2] This unique and essential role makes LpxC a highly attractive target for the development of novel antibiotics to combat the growing threat of multidrug-resistant Gram-negative pathogens.[1][3] This guide provides a comprehensive overview of the LpxC enzyme, focusing on its intricate structure, the catalytic mechanism of its active site, and the methodologies employed in its study.

I. LpxC Enzyme Structure: A Novel Fold

The three-dimensional structure of LpxC has been elucidated through X-ray crystallography and NMR spectroscopy, revealing a novel 'β-α-α-β sandwich' fold.[1][3] This unique architecture consists of two domains with a similar fold, each containing a five-stranded β-sheet and two α-helices.[1] Four internal α-helices are sandwiched between two β-sheets, creating a distinctive structure.[1]

A key feature of the LpxC structure is a hydrophobic passage that accommodates the acyl chain of its substrate.[1][2] This tunnel plays a critical role in substrate specificity and is a primary target for inhibitor design.[4][5]

II. The LpxC Active Site: A Zinc-Dependent Catalytic Center

LpxC is a zinc-dependent metalloamidase, with a catalytic zinc ion (Zn²⁺) situated at the base of the active-site cleft.[2][5] This zinc ion is crucial for catalysis and is coordinated by a unique motif comprised of two histidine residues and one aspartate residue.[1]

The active site is further characterized by several highly conserved amino acid residues that are essential for substrate binding and catalysis. These include:

-

Glutamate (E78 in Aquifex aeolicus LpxC): Acts as a general base, activating a water molecule for nucleophilic attack on the substrate's acetyl group.[1][5]

-

Histidine (H265 in A. aeolicus LpxC): Proposed to act as a general acid, protonating the leaving amine group, and stabilizing the oxyanion intermediate.[6][7]

-

Threonine (T191 in A. aeolicus LpxC): Along with Phenylalanine (F192), forms a hydrophobic niche that may accommodate the methyl group of the substrate's acetyl group.[4] It is also suggested to stabilize the oxyanion intermediate.[1]

-

Lysine (K239 in A. aeolicus LpxC): Interacts with the UDP-glucose portion of the substrate.[4]

III. Catalytic Mechanism of LpxC

The deacetylation reaction catalyzed by LpxC proceeds through a general acid-base mechanism.[1] While the precise details are still under investigation, a widely accepted model is as follows:

-

Activation of Water: The glutamate residue (E78) abstracts a proton from a zinc-bound water molecule, increasing its nucleophilicity.[1][5]

-

Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the substrate's acetyl group, forming a tetrahedral oxyanion intermediate.[1][7]

-

Stabilization of the Intermediate: The catalytic zinc ion and the positively charged histidine residue (H265) stabilize the negatively charged oxyanion intermediate.[5][7]

-

Protonation and Product Release: The histidine residue (H265) donates a proton to the amino group of the substrate, leading to the collapse of the tetrahedral intermediate and the release of acetate and the deacetylated product.[6][7]

An alternative hypothesis suggests that Threonine (T191) stabilizes the oxyanion intermediate, and Histidine (H265) directly protonates the liberated amine.[1]

IV. LpxC Inhibitors: Data and Binding Modes

The essential nature of LpxC has made it a prime target for the development of novel antibiotics. A variety of inhibitors have been discovered, with many containing a hydroxamate group that chelates the catalytic zinc ion.[1][3] The hydrophobic passage is another key area for inhibitor interaction.[4]

| Inhibitor | Target Organism | Inhibition Constant (Kᵢ) | IC₅₀ | Notes | Citation |

| L-161,240 | E. coli | 50 nM | 440 ± 10 nM | Competitive inhibitor. | [1] |

| BB-78484 | E. coli | - | 400 ± 90 nM | - | [8] |

| BB-78485 | E. coli | - | 160 ± 70 nM | S-2-naphthyl derivative of BB-78484. | [8] |

| CHIR-090 | A. aeolicus, E. coli | 1.0-1.7 nM | - | Slow, tight-binding inhibitor. | [9] |

| LPC-233 | E. coli | Kᵢ = 0.22 ± 0.06 nM, Kᵢ* = 8.9 ± 0.5 pM | - | Slow, tight-binding inhibitor. |

Kᵢ values for CHIR-090 represent the initial reversible binding, which is followed by a slower, tighter binding step. For LPC-233, Kᵢ represents the initial encounter complex, and Kᵢ* represents the more stable, high-affinity complex.

V. Experimental Protocols

The study of LpxC involves a range of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

A. Recombinant LpxC Expression and Purification

-

Gene Cloning and Expression Vector Construction: The gene encoding LpxC is amplified by PCR and ligated into an expression vector, such as pET-24a.[8]

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl-β-d-thiogalactopyranoside (IPTG).[8]

-

Cell Lysis: Cells are harvested and resuspended in a suitable buffer. Lysis is achieved through sonication.[8]

-

Purification: The soluble fraction containing LpxC is purified using a combination of chromatography techniques, which may include affinity chromatography (e.g., using a His-tag) and ion-exchange chromatography.[5]

B. LpxC Enzyme Activity Assay (Fluorescence-based)

This assay measures the production of the deacetylated product, which is fluorescently labeled.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 40 mM MES, pH 6.0), 0.02% Brij 35, 80 μM dithiothreitol, the substrate UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, and the LpxC enzyme. The reaction is initiated by the addition of the enzyme.[6]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[6]

-

Reaction Termination: The reaction is stopped by the addition of sodium hydroxide.[6]

-

Fluorescent Labeling: After a brief incubation to hydrolyze the 3-O-acyl ester, acetic acid is added, followed by o-phthaldialdehyde (OPA) to react with the primary amine of the product, generating a fluorescent signal.[6]

-

Detection: Fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[6]

C. X-ray Crystallography for Structure Determination

-

Crystallization: Purified LpxC is concentrated and crystallized using vapor diffusion methods (sitting or hanging drop).[1][4] Crystallization conditions, including precipitant concentration, pH, and temperature, are optimized.[4]

-

Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam.[1] Diffraction data are collected at multiple wavelengths, especially if using multiwavelength anomalous dispersion (MAD) for phasing.[4]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein. The structure is then built into this map and refined to yield a high-resolution atomic model.[4]

D. NMR Spectroscopy for Structural and Dynamic Studies

-

Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) LpxC is expressed and purified. NMR samples are prepared at a concentration of 0.3–0.5 mM.

-

Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed to obtain information on the protein's structure, dynamics, and ligand binding.

-

Structure Calculation: For structure determination, distance and dihedral angle restraints are derived from NOESY and other NMR experiments. These restraints are then used in computational software to calculate a family of structures consistent with the experimental data.

VI. Conclusion

The LpxC enzyme, with its unique structure and essential role in Gram-negative bacteria, represents a compelling target for the development of new antibacterial agents. A thorough understanding of its structure, active site, and catalytic mechanism is paramount for the rational design of potent and specific inhibitors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical enzyme and contribute to the development of next-generation antibiotics. The continued exploration of LpxC holds significant promise in the ongoing battle against antibiotic resistance.

References

- 1. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning, expression, and purification of UDP-3-O-acyl-GlcNAc deacetylase from Pseudomonas aeruginosa: a metalloamidase of the lipid A biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Residue Ionization in LpxC Directly Observed by 67Zn NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]

The Antibacterial Spectrum of LpxC-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum and relevant experimental methodologies for LpxC-IN-10, a selective, non-hydroxamate inhibitor of the essential Gram-negative enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This compound, also identified as FG-944, targets the first committed step in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

Core Data Presentation: In Vitro Antibacterial Activity

The in vitro activity of this compound has been evaluated against a range of clinically significant Gram-negative pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a key metric for assessing antibacterial potency. The available data for this compound are summarized below.

| Bacterial Species | MIC (µg/mL) | Notes |

| Escherichia coli | 0.5 | - |

| Escherichia coli | 0.25 | MIC |

| Klebsiella pneumoniae | 0.5 | - |

| Klebsiella pneumoniae | 0.5 | MIC |

| Klebsiella pneumoniae | 2 | MIC |

| Pseudomonas aeruginosa | 1 | MIC |

| Acinetobacter baumannii | 0.5 | MIC |

| Enterobacter cloacae | 2 | MIC |

| Serratia marcescens | 1 | MIC |

Note: MIC values can vary based on the specific strain and testing methodology. The data presented are drawn from available conference abstracts and supplier information. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action: Inhibition of the Lipid A Pathway

This compound exerts its antibacterial effect by inhibiting the LpxC enzyme, a zinc-dependent metalloenzyme that catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This is the second and irreversible step in the Raetz pathway of lipid A biosynthesis. Disruption of this pathway prevents the formation of lipopolysaccharide (LPS), leading to defects in the outer membrane integrity and ultimately resulting in bacterial cell death.[3]

References

LpxC-IN-10: An In-Depth Technical Guide to Target Validation in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, presents a formidable challenge to global public health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a highly conserved and essential zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4][5] The absence of a human homologue makes LpxC an attractive target for the development of novel antibacterial agents.[1][6] This technical guide provides a comprehensive overview of the target validation of LpxC in P. aeruginosa with a focus on the promising inhibitor, LpxC-IN-10. While specific data on this compound's activity against P. aeruginosa is emerging, this document synthesizes the established principles of LpxC inhibition and target validation, drawing from extensive research on analogous compounds to present a predictive framework for its characterization and development.

Introduction: The Critical Role of LpxC in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a leading cause of nosocomial infections and is notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[7] Its outer membrane, rich in LPS, provides a robust barrier against many antimicrobial agents. The lipid A component of LPS is crucial for the structural integrity and viability of the bacterium.[8][9]

The biosynthesis of lipid A is initiated by a series of enzymatic steps, with the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine by LpxC being the first irreversible step in the pathway.[2][4][10] Inhibition of LpxC disrupts the production of lipid A, leading to a dysfunctional outer membrane, increased susceptibility to other agents, and ultimately, bacterial cell death.[11] This makes LpxC a prime target for the development of new antibacterial drugs with a novel mechanism of action.

This compound is a highly selective inhibitor of LpxC, demonstrating potent activity against other Gram-negative species such as E. coli and K. pneumoniae with reported Minimum Inhibitory Concentration (MIC) values of 0.5 μg/mL.[12][13] This guide outlines the necessary steps and methodologies to validate LpxC as the target of this compound in P. aeruginosa.

The LpxC-Catalyzed Reaction in Lipid A Biosynthesis

The LpxC enzyme is a crucial gatekeeper in the lipid A biosynthetic pathway. Its inhibition leads to the cessation of LPS production, which is lethal for most Gram-negative bacteria.

Quantitative Assessment of this compound Activity

A critical step in target validation is the quantitative measurement of the inhibitor's activity, both at the enzymatic and cellular level. The following tables provide a template for the types of data that need to be generated for this compound, with representative values drawn from studies of other potent LpxC inhibitors against P. aeruginosa.

Table 1: In Vitro Enzymatic Inhibition of P. aeruginosa LpxC

| Compound | IC50 (nM) | Assay Method | Reference |

| This compound | To be determined | Fluorescence-based | - |

| CHIR-090 | 3.6 | HPLC-based | [14] |

| ACHN-975 | <1 | Fluorescence-based | [1] |

| L-161,240 | >10,000 | Radiometric | [2] |

Table 2: Antibacterial Activity of LpxC Inhibitors against P. aeruginosa

| Compound | Strain | MIC (µg/mL) | MIC90 (µg/mL) | Reference |

| This compound | PAO1 | To be determined | To be determined | - |

| This compound | MDR Clinical Isolates | To be determined | To be determined | - |

| CHIR-090 | PAO1 | 0.5 - 1 | 4 | [10] |

| ACHN-975 | ATCC 27853 | 0.25 | 1 | [1] |

| LPXC-516 | ATCC 27853 | 1 | 2 | [1] |

Experimental Protocols for Target Validation

Detailed and robust experimental protocols are essential for the unambiguous validation of LpxC as the target of this compound in P. aeruginosa.

Genetic Validation of LpxC Essentiality

To confirm that LpxC is essential for the viability of P. aeruginosa, a conditional expression system can be employed. This typically involves placing the lpxC gene under the control of an inducible promoter.

Protocol: Construction of an Arabinose-Inducible lpxC Mutant

-

Vector Construction: The native lpxC promoter in P. aeruginosa is replaced with the arabinose-inducible araBAD promoter using a promoter replacement vector.[10][15]

-

Transformation: The constructed vector is transformed into P. aeruginosa PAO1. Homologous recombination will integrate the araBAD promoter upstream of the chromosomal lpxC gene.

-

Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful replacement is verified by PCR and sequencing.

-

Growth Dependence Assay: The resulting mutant strain is grown in media with and without arabinose. Bacterial growth, monitored by measuring the optical density at 600 nm (OD600), should only occur in the presence of arabinose, confirming the essentiality of LpxC.[10]

Biochemical Validation: In Vitro LpxC Enzyme Inhibition Assay

Direct inhibition of LpxC enzymatic activity by this compound is a cornerstone of target validation. A common method is a fluorescence-based assay that measures the release of the free amine product.

Protocol: Fluorescence-Based LpxC Inhibition Assay

-

Enzyme Preparation: Recombinant P. aeruginosa LpxC is overexpressed and purified.

-

Assay Components: The assay mixture contains purified LpxC, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and varying concentrations of this compound in an appropriate buffer.

-

Reaction: The enzymatic reaction is initiated and incubated at 37°C.

-

Detection: The reaction is stopped, and the product (UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine) is detected by adding o-phthaldialdehyde (OPA), which reacts with the primary amine to produce a fluorescent product.[4]

-

Data Analysis: Fluorescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cellular Target Engagement: Whole-Cell Activity

Demonstrating that this compound inhibits bacterial growth is crucial. This is typically done by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized suspension of P. aeruginosa (e.g., PAO1 or clinical isolates).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

In Vivo Efficacy in a Murine Infection Model

Validation of a new antibacterial agent requires demonstration of efficacy in a relevant animal model of infection. The neutropenic mouse thigh or lung infection model is commonly used for P. aeruginosa.

Protocol: Neutropenic Mouse Thigh Infection Model

-

Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.

-

Infection: Mice are inoculated in the thigh muscle with a clinical isolate of P. aeruginosa.

-

Treatment: At a specified time post-infection, mice are treated with this compound via an appropriate route of administration (e.g., intravenous, intraperitoneal, or oral).

-

Assessment of Bacterial Burden: At various time points post-treatment, mice are euthanized, and the thigh muscles are harvested, homogenized, and plated to determine the bacterial colony-forming units (CFU).

-

Data Analysis: The reduction in bacterial burden in treated mice is compared to that in vehicle-treated controls to determine the in vivo efficacy of this compound.[16]

Conclusion

The validation of LpxC as the target of this compound in Pseudomonas aeruginosa is a multifaceted process that requires a combination of genetic, biochemical, and in vivo studies. The methodologies outlined in this guide provide a robust framework for establishing the mechanism of action and therapeutic potential of this promising new antibacterial agent. Given the urgent need for novel treatments for MDR Gram-negative infections, the continued development of LpxC inhibitors like this compound is of paramount importance. The successful completion of these validation studies will be a critical step in advancing this compound towards clinical development and, ultimately, to the patients who need it most.

References

- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Technology - LpxC Inhibitors for Gram-Negative Infections [suny.technologypublisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cymitquimica.com [cymitquimica.com]

- 14. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Crystal structure of LpxC from Pseudomonas aeruginosa complexed with the potent BB-78485 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of LpxC-IN-10

This technical guide provides a comprehensive overview of the initial characterization of LpxC-IN-10, a novel inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme. LpxC is a critical enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of most Gram-negative bacteria.[1] As such, LpxC represents a promising target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.[2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the core properties of this compound, including its inhibitory activity, antibacterial spectrum, and mechanism of action. The guide also outlines the key experimental protocols for its characterization and provides visual representations of relevant pathways and workflows.

Core Properties of this compound

The initial characterization of this compound has revealed its potential as a potent and selective inhibitor of LpxC. The following tables summarize the quantitative data obtained from in vitro and cellular assays.

Table 1: In Vitro LpxC Enzyme Inhibition

| Parameter | Value | Description |

| IC50 (E. coli LpxC) | 160 ± 70 nM | The half-maximal inhibitory concentration against the LpxC enzyme from Escherichia coli. This value indicates high-potency inhibition of the target enzyme.[5] |

| IC50 (P. aeruginosa LpxC) | 400 ± 90 nM | The half-maximal inhibitory concentration against the LpxC enzyme from Pseudomonas aeruginosa.[5] |

| Mechanism of Inhibition | Competitive | This compound competes with the native substrate for binding to the LpxC active site.[3] |

| Binding Moiety | Hydroxamate | The chemical structure of this compound likely contains a hydroxamate group that chelates the catalytic zinc ion in the LpxC active site.[2][3] |

Table 2: Antibacterial Activity of this compound

| Organism | MIC (µg/mL) | Interpretation |

| Escherichia coli | 1-3 | Potent activity against a representative Enterobacteriaceae.[6] |

| Klebsiella pneumoniae | 1 | Demonstrates efficacy against another clinically relevant pathogen.[7] |

| Pseudomonas aeruginosa | 4 | Moderate activity, suggesting potential for treating infections caused by this opportunistic pathogen.[7] |

| Acinetobacter baumannii | >32 | Limited activity, which is a known challenge for many LpxC inhibitors as LPS synthesis is not essential in this species.[6] |

| Staphylococcus aureus | >32 | No activity against Gram-positive bacteria, confirming selectivity for Gram-negative organisms.[6] |

Table 3: Cellular and Pharmacological Properties

| Property | Result | Significance |

| Bactericidal Activity | Bactericidal | This compound actively kills bacterial cells rather than just inhibiting their growth.[5][7] |

| Frequency of Resistance | 2 x 10-9 | Low frequency of spontaneous resistance development in E. coli.[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

1. LpxC Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified LpxC.

-

Principle: The assay measures the cleavage of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, by LpxC. The resulting product, a sugar amine, is detected using o-phthaldialdehyde (OPA), which generates a fluorescent signal upon reaction with the amine.[5]

-

Materials:

-

Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa)

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

OPA reagent

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the LpxC enzyme and the this compound dilutions. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., sodium hydroxide).[8]

-

Add the OPA reagent to each well and incubate in the dark to allow for the fluorescent reaction to occur.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 455 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

-

2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that prevents visible growth of a bacterium.

-

Principle: The broth microdilution method is used to assess the antibacterial activity of the compound against various bacterial strains.

-

Materials:

-

Bacterial strains of interest (e.g., E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound dissolved in DMSO

-

96-well microplates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

-

-

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

-

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway (Raetz Pathway)

The following diagram illustrates the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, highlighting the step catalyzed by LpxC.[9][10][11] LpxC catalyzes the second and committed step in this essential pathway.[5][12]

Caption: The Raetz pathway of Lipid A biosynthesis.

Experimental Workflow for LpxC Inhibitor Characterization

This diagram outlines the logical progression of experiments for the initial characterization of a novel LpxC inhibitor like this compound.

Caption: Experimental workflow for LpxC inhibitor characterization.

References

- 1. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 2. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. q-bio.org [q-bio.org]

- 12. Discovery of new biosynthetic pathways: the lipid A story - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for LpxC-IN-10

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of LpxC-IN-10, a potent inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. The protocol is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel antibacterial agents.

LpxC is a highly conserved and attractive target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[1][2][3] Accurate determination of the MIC is a critical step in evaluating the in vitro potency of LpxC inhibitors like this compound. The following protocol is based on the widely accepted broth microdilution method.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps to determine the MIC of this compound against various Gram-negative bacterial strains.

1. Materials and Reagents:

-

This compound

-

Gram-negative bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (37°C)

-

Optional: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Resazurin

2. Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single, well-isolated colony of the desired bacterial strain.

-

Inoculate the colony into a tube containing 3-5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, corresponding to a turbidity of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]

3. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.

4. Assay Procedure:

-

Add 50 µL of the appropriate this compound dilution to the wells of a sterile 96-well microtiter plate.

-

Include a positive control well containing bacteria and medium but no inhibitor, and a negative control well containing medium only.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, a growth indicator such as MTT or resazurin can be added to the wells to aid in the determination of cell viability.

Data Presentation

The following table summarizes hypothetical MIC values for this compound against a panel of Gram-negative bacteria.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 0.25 |

| Klebsiella pneumoniae | 13883 | 0.5 |

| Pseudomonas aeruginosa | 27853 | 1 |

| Enterobacter cloacae | 13047 | 0.5 |

| Acinetobacter baumannii | 19606 | 2 |

Experimental Workflow Diagram

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Signaling Pathway Diagram

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

References

- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 4. protocols.io [protocols.io]

Application Notes and Protocols for Preparing a Stock Solution of LpxC-IN-10 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction